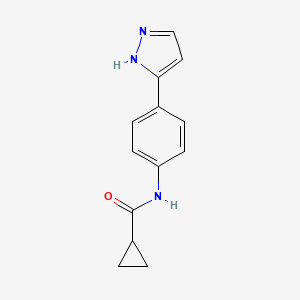

![molecular formula C26H22O7 B2878687 3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one CAS No. 858763-90-3](/img/structure/B2878687.png)

3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has two methoxyphenyl groups, which are aromatic rings (phenyl groups) with a methoxy group (-OCH3) attached. It also contains a chromen-4-one group, which is a heterocyclic compound that is often found in various natural products .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromen-4-one group would form a bicyclic structure, with the methoxyphenyl groups and the oxoethoxy group attached at various positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the aromatic rings and the ether groups (in the methoxyphenyl and oxoethoxy groups) would likely make it relatively non-polar, suggesting that it would be soluble in non-polar solvents .Scientific Research Applications

Chloroperoxidase-catalyzed Reactions

Chloroperoxidase enzymes have been studied for their ability to catalyze benzylic hydroxylation reactions, albeit with limited substrate specificity. These enzymes oxidize compounds like p-methylanisole to their respective alcohol derivatives, demonstrating a selective oxidation pathway that depends heavily on the substitution pattern on the aromatic ring. This specificity suggests potential applications in the enzymatic modification of compounds including those structurally related to 3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one for pharmaceutical or industrial uses (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Thermodynamic and Hydrogen Bond Studies

Research into methoxyphenols, which are structurally similar to the compound , focuses on their ability to form strong inter- and intramolecular hydrogen bonds. These studies, including thermodynamic analysis and calorimetry, help understand the relationships between the structure and properties of such compounds. This is particularly relevant for antioxidants and biologically active molecules, indicating the significance of methoxyphenols in designing novel therapeutics and materials with enhanced stability and performance characteristics (Varfolomeev et al., 2010).

Synthesis and Polymerization Applications

The synthesis and polymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which share functional similarities with 3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one, have been explored for creating novel copolymers. These materials are characterized by their thermal properties and decomposition patterns, suggesting potential applications in developing new polymeric materials with specific thermal and mechanical properties (Whelpley et al., 2022).

Antioxidant and Biological Activity

Studies on o-methoxyphenols, which include structural motifs similar to the compound of interest, have highlighted their antioxidant properties and potential as radical scavengers. These compounds, especially when dimerized, show enhanced biological activities, including the inhibition of nuclear factor-kappaB activation and cyclooxygenase-2 expression. Such properties indicate the relevance of methoxyphenol derivatives in designing drugs with potent chemopreventive and anticancer activities (Fujisawa et al., 2005).

properties

IUPAC Name |

3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c1-16-26(33-23-7-5-4-6-22(23)30-3)25(28)20-13-12-19(14-24(20)32-16)31-15-21(27)17-8-10-18(29-2)11-9-17/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNHHYFGVAAPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2878606.png)

![Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2878608.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2878609.png)

![3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878612.png)

![3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide](/img/structure/B2878613.png)

![1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B2878617.png)

![2-(2-Imidazo[2,1-b]thiazol-6-yl-ethyl)-isoindole-1,3-dione](/img/structure/B2878620.png)

![N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2878622.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2878623.png)

![3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878624.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2878627.png)